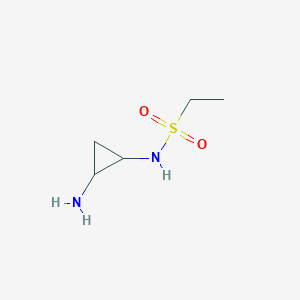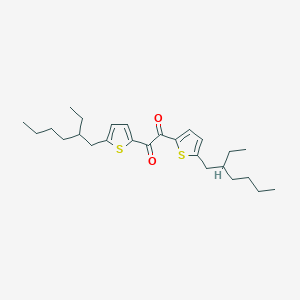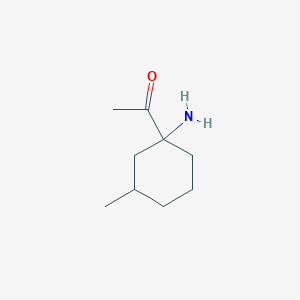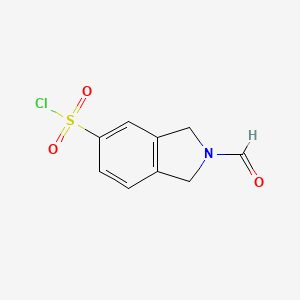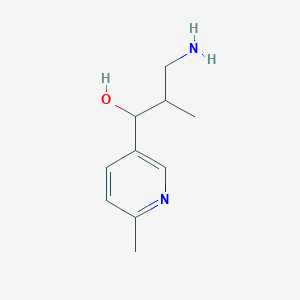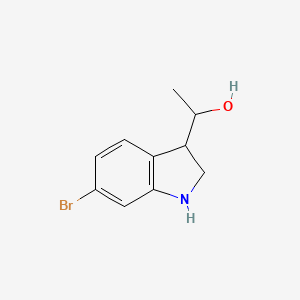
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol typically involves the bromination of an indole precursor followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 6-bromo-2,3-dihydro-1H-indole is then subjected to a reaction with an ethan-1-ol derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanal or 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanoic acid.
Reduction: Formation of 1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethan-1-ol group can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
Similar Compounds
1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-bromo-2,3-dihydro-1H-indole: Lacks the ethan-1-ol group, which may affect its solubility and interaction with biological targets.
1-(6-chloro-2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine, which may lead to different chemical and biological properties.
Uniqueness
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1258640-73-1 |
|---|---|
分子式 |
C10H12BrNO |
分子量 |
242.11 g/mol |
IUPAC名 |
1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H12BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-4,6,9,12-13H,5H2,1H3 |
InChIキー |
BERTXOJABVEMKO-UHFFFAOYSA-N |
正規SMILES |
CC(C1CNC2=C1C=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
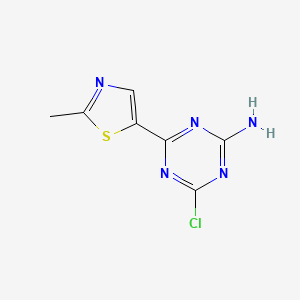
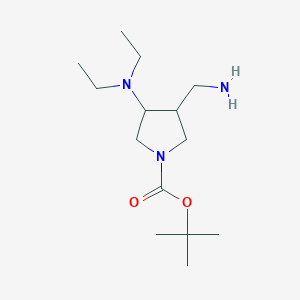

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

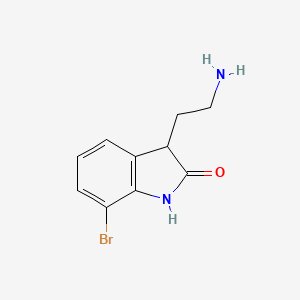
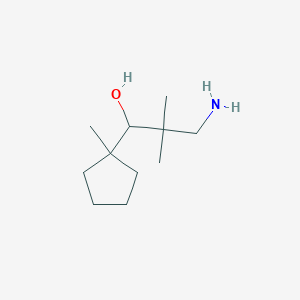
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
